Myristoyl Pentapeptide-17

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

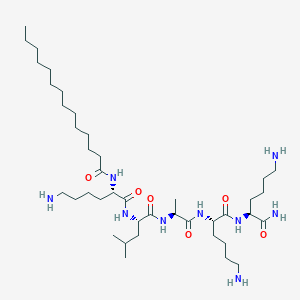

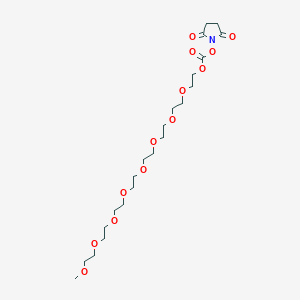

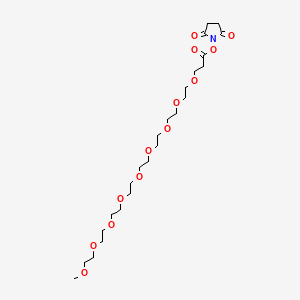

Myristoyl Pentapeptide-17 is a bioavailable lipo-oligopeptide composed of a sequence of amino acids: myristic acid, lysine, leucine, alanine, lysine, and lysine. This compound is known for its ability to enhance the growth and thickness of eyelashes. It also possesses anti-aging, anti-inflammatory, and anti-bacterial properties, making it a popular ingredient in cosmetic formulations .

Mechanism of Action

Target of Action

Myristoyl Pentapeptide-17 primarily targets the keratin genes in the body . Keratin is a structural protein that is essential for the health and growth of hair, nails, and the outermost layer of the skin . This compound is particularly effective in enhancing the growth and health of eyelashes .

Mode of Action

This compound is a bioavailable lipo-oligopeptide . It works by stimulating the production of keratin . This is achieved through the activation of the keratin gene of the eyelash follicle, which leads to the production of keratin-5 . The compound also promotes the absorption of nutrients by the eyelash follicle .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the keratin production pathway . By stimulating the keratin genes, the compound convinces the cells to produce more keratin . This results in the enhancement of the structural integrity of the hair, nails, and skin .

Pharmacokinetics

It is known that the compound is a bioavailable lipo-oligopeptide . This suggests that it is readily absorbed and utilized by the body. The compound’s oil-soluble fatty acid, myristic acid, likely contributes to its bioavailability .

Result of Action

The action of this compound results in a number of molecular and cellular effects. It stimulates cell regeneration, smooths skin surfaces, and improves texture . It also reduces pro-inflammatory cytokines, soothing skin irritation and inflammation . Most notably, it enhances the growth and health of eyelashes, with users reporting that it lengthens and thickens eyelashes, noticeably intensifying one’s expression .

Biochemical Analysis

Biochemical Properties

Myristoyl Pentapeptide-17 is known to interact with keratin genes, significantly stimulating their expression . This interaction leads to an increase in the production of keratin, a structural protein vital for the health of hair, nails, and the outermost layer of the skin .

Cellular Effects

This compound has several effects on cellular processes. It stimulates cell regeneration, smoothing skin surfaces and improving texture . It also reduces pro-inflammatory cytokines, soothing skin irritation and inflammation . Regular use of products containing this compound increases epidermis structural protein production, skin barrier function, and natural protection .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of keratin genes, which leads to the growth and thickening of eyelashes. This compound is a myristoylated form of the pentapeptide Lys-Leu-Ala-Lys-Lys-NH2 . The myristoylation process improves the biocompatibility of the amino acid and helps it attach to the cellular membrane .

Metabolic Pathways

This compound is involved in the process of N-myristoylation, a ubiquitous protein lipid modification that occurs cotranslationally in eukaryotes . This process involves the attachment of myristic acid to the N-terminal glycine of a wide range of substrate proteins .

Transport and Distribution

The myristoylation process is known to play an important role in the localization of proteins to membranes .

Subcellular Localization

The myristoylation process, which this compound undergoes, is known to play a crucial role in directing proteins to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Myristoyl Pentapeptide-17 involves solid-phase peptide synthesis. The process begins with the attachment of the first protective amino acid to a resin. The protective amino acids used are typically tert-butyloxycarbonyl, p-methoxybenzyl, and 9-fluorenylmethoxycarbonyl. The deprotection reaction is carried out using piperidine in dimethylformamide at 28°C. The condensation reaction of the protective amino acid and resin is performed at 22-28°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: Myristoyl Pentapeptide-17 primarily undergoes condensation reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable peptide structure .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include piperidine, dimethylformamide, and protective amino acids such as tert-butyloxycarbonyl, p-methoxybenzyl, and 9-fluorenylmethoxycarbonyl. The reactions are carried out at temperatures ranging from 22°C to 28°C .

Major Products Formed: The major product formed from the synthesis of this compound is the peptide itself, which is then purified to remove any impurities and achieve the desired quality .

Scientific Research Applications

Myristoyl Pentapeptide-17 has a wide range of scientific research applications. In the field of cosmetics, it is used to promote the growth and thickness of eyelashes. It activates the keratin gene, enhancing the production of keratin, which is essential for hair growth . In medicine, it has anti-inflammatory and anti-bacterial properties, making it useful in formulations aimed at reducing skin irritation and inflammation . Additionally, it is used in anti-aging products due to its ability to stimulate cell regeneration and improve skin texture .

Comparison with Similar Compounds

Similar Compounds:

- Myristoyl Hexapeptide-16

- Biotinoyl Tripeptide-1

- Acetyl Tetrapeptide-3

Uniqueness: Myristoyl Pentapeptide-17 is unique due to its specific sequence of amino acids and its ability to significantly stimulate keratin genes. This makes it particularly effective in promoting eyelash growth and improving skin texture. Compared to other similar compounds, this compound has a more pronounced effect on keratin production, leading to better results in cosmetic applications .

Properties

IUPAC Name |

N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H81N9O6/c1-5-6-7-8-9-10-11-12-13-14-15-25-36(51)47-33(23-17-20-27-43)39(54)50-35(29-30(2)3)41(56)46-31(4)38(53)49-34(24-18-21-28-44)40(55)48-32(37(45)52)22-16-19-26-42/h30-35H,5-29,42-44H2,1-4H3,(H2,45,52)(H,46,56)(H,47,51)(H,48,55)(H,49,53)(H,50,54)/t31-,32-,33-,34-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPWMUOQSJXGGZ-ZZTWKDBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

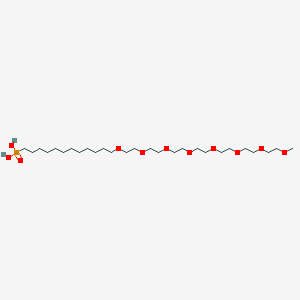

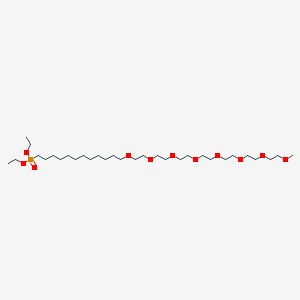

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H81N9O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

796.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the proposed mechanism of action for Myristoyl Pentapeptide-17 in promoting eyelash growth?

A1: The research article proposes that this compound promotes eyelash growth through a multi-faceted approach: * Activation of eyelash follicle cornifin genes: While the specific genes targeted are not mentioned, cornifin proteins play a crucial role in the structural integrity and differentiation of epithelial cells, including those found in hair follicles.* Stimulation of keratin-5 generation: Keratin-5 is a key structural protein found in epithelial cells and contributes to hair fiber formation. Increased production could lead to thicker and potentially longer eyelashes. * Enhancement of nutrient absorption: The mechanism for this is not elaborated upon, but it suggests that this compound might improve the delivery of essential nutrients to the eyelash follicle, supporting its growth and development.

Q2: What are the limitations of the provided research in understanding the specific role of this compound?

A2: The study investigates a complex mixture for promoting eyelash growth, making it difficult to isolate the specific contribution of this compound. [] The research lacks detailed mechanistic studies focusing solely on this compound and its interactions with cellular targets. Further research utilizing techniques like gene expression analysis, protein quantification, and in vitro cell culture models is necessary to confirm the proposed mechanisms and quantify the individual impact of this compound on eyelash growth.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B609308.png)

![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)

![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B609320.png)